An In-depth Technical Guide to the Chemical Properties of Myristoyl Chloride for Researchers
An In-depth Technical Guide to the Chemical Properties of Myristoyl Chloride for Researchers
Myristoyl chloride, also known as tetradecanoyl chloride, is a versatile and highly reactive acyl chloride that serves as a crucial building block in organic synthesis and various research applications.[1] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and applications, with a focus on experimental protocols and its role in biological systems. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for their work.
Physicochemical Properties
Myristoyl chloride is a colorless to light yellow, oily liquid with a pungent odor.[2][3] It is derived from myristic acid, a 14-carbon saturated fatty acid.[2] The key physicochemical properties of myristoyl chloride are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 112-64-1 | [1][2] |
| Molecular Formula | C₁₄H₂₇ClO | [1][4] |
| Molecular Weight | 246.82 g/mol | [1][4] |
| Appearance | Colorless to light yellow oily liquid | [1][2] |
| Density | 0.908 - 0.910 g/mL at 25 °C | [1][4][5] |
| Melting Point | -1 °C | [4][5] |
| Boiling Point | 172-176 °C at 5 mbar; 164-166 °C at 14 mmHg; 250 °C at 100 mmHg | [1][4][5] |
| Refractive Index | n20/D 1.449 - 1.450 | [1][5] |
| Solubility | Soluble in organic solvents like ether and chloroform (B151607); decomposes in water and ethanol. | [2][3][6] |
| Purity | Typically ≥ 97-98% (GC) | [1][5] |
Reactivity and Handling
Myristoyl chloride is a highly reactive compound, primarily due to the acyl chloride functional group. It is sensitive to moisture and will readily hydrolyze in the presence of water to form myristic acid and hydrochloric acid.[2][4] This reactivity makes it a valuable reagent for introducing the myristoyl group into various molecules.
General Handling Precautions: Due to its corrosive nature and reactivity with moisture, myristoyl chloride should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a face shield, in a well-ventilated fume hood.[4][7] It is incompatible with water, strong bases, alcohols, and amines.[4] Contact with water can liberate toxic hydrogen chloride gas.[4]
Reaction with Amines: Synthesis of N-Myristoyl Amides
Myristoyl chloride readily reacts with primary and secondary amines to form stable N-myristoyl amides. This reaction is fundamental in the synthesis of various biologically active molecules and surfactants.
Experimental Protocol: Synthesis of N-Myristoyl Glycine (B1666218)
This protocol describes the synthesis of N-myristoyl glycine, a common myristoylated amino acid used in biochemical studies.
Materials:
-
Myristoyl chloride
-
Glycine
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round bottom flask
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
In a round bottom flask, dissolve glycine in an aqueous solution of sodium hydroxide. The molar equivalent of NaOH should be twice that of glycine to neutralize the starting amino acid and the HCl byproduct.
-
Cool the glycine solution in an ice bath with continuous stirring.
-
Dissolve myristoyl chloride in an equal volume of a water-miscible organic solvent like dioxane or THF.
-
Slowly add the myristoyl chloride solution dropwise to the cold, stirring glycine solution. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.
-
Acidify the reaction mixture to a pH of approximately 2 with dilute hydrochloric acid to precipitate the N-myristoyl glycine.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold distilled water to remove any remaining salts.
-
Recrystallize the product from a suitable solvent system, such as ethanol/water, to obtain pure N-myristoyl glycine.
-
Dry the purified product under vacuum.
Reaction with Alcohols: Synthesis of Myristate Esters
Myristoyl chloride reacts with alcohols to form myristate esters. This esterification reaction is utilized in the synthesis of emollients, lubricants, and various chemical intermediates.
Experimental Protocol: Synthesis of Isopropyl Myristate
This protocol outlines the synthesis of isopropyl myristate, a widely used emollient in cosmetics and pharmaceuticals.
Materials:
-
Myristoyl chloride
-
Isopropyl alcohol (IPA)
-
Pyridine (B92270) or a non-nucleophilic base (e.g., triethylamine)
-
Anhydrous diethyl ether or dichloromethane (B109758) (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round bottom flask
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round bottom flask, dissolve isopropyl alcohol in an anhydrous solvent such as diethyl ether or DCM.
-
Add one molar equivalent of a non-nucleophilic base like pyridine or triethylamine (B128534) to the alcohol solution. This base will neutralize the HCl generated during the reaction.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add myristoyl chloride (one molar equivalent) to the cooled solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute HCl (to remove excess base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude isopropyl myristate.
-
Purify the product by vacuum distillation if necessary.
Role in Biological Systems: N-Myristoylation and Cell Signaling
N-myristoylation is a crucial co- and post-translational lipid modification where the enzyme N-myristoyltransferase (NMT) catalyzes the attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine residue of a protein.[3][8] This modification plays a vital role in membrane targeting, protein-protein interactions, and signal transduction.[8]
The Src Kinase Signaling Pathway: A Myristoylation-Dependent Cascade
The Src family of non-receptor tyrosine kinases are key regulators of numerous cellular processes, including proliferation, differentiation, and survival. The localization of Src to the plasma membrane, which is essential for its function, is dependent on the myristoylation of its N-terminal glycine residue.[5][9] The myristoyl group acts as a hydrophobic anchor that facilitates the interaction of Src with the cell membrane.[5]
Caption: Myristoylation-dependent activation of the Src kinase signaling pathway.
Experimental Workflow for Identifying Myristoylated Proteins
The identification and characterization of myristoylated proteins are crucial for understanding their biological functions. Mass spectrometry-based proteomics is a powerful tool for this purpose.
Caption: Experimental workflow for identifying myristoylated proteins via mass spectrometry.[2][10]
Applications in Drug Development and Materials Science
Myristoyl chloride's ability to introduce a hydrophobic 14-carbon chain makes it a valuable reagent in drug delivery and materials science.
Synthesis of Myristoyl-Chitosan for Drug Delivery
Chitosan (B1678972), a biocompatible and biodegradable polysaccharide, can be chemically modified with myristoyl chloride to enhance its hydrophobic properties. Myristoyl-chitosan can self-assemble into nanoparticles, making it a promising carrier for hydrophobic drugs.
Experimental Protocol: Synthesis of Myristoyl-Chitosan
This protocol describes a method for the N-acylation of chitosan with myristoyl chloride.
Materials:
-
Chitosan
-
Myristoyl chloride
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Acetic acid
-
Magnetic stirrer and stir bar
-
Ice bath
-
Round bottom flask
-
Dialysis tubing
Procedure:
-
Disperse chitosan in a solution of acetic acid in water and stir until a viscous solution is obtained.
-
In a separate flask, dissolve myristoyl chloride in DMF.
-
Cool both the chitosan solution and the myristoyl chloride solution in an ice bath.
-
Slowly add the myristoyl chloride solution to the chitosan solution with vigorous stirring.
-
Add triethylamine dropwise to the reaction mixture to act as a catalyst and to neutralize the generated HCl.
-
Continue the reaction at room temperature for 24 hours.
-
Precipitate the myristoyl-chitosan by adding the reaction mixture to an excess of methanol or acetone.
-
Filter the precipitate and wash it extensively with methanol or acetone to remove unreacted reagents.
-
Redissolve the product in a dilute acetic acid solution and dialyze against distilled water for 48 hours to remove any remaining impurities.
-
Lyophilize the dialyzed solution to obtain pure myristoyl-chitosan powder.
Preparation of Myristate-Containing Liposomes
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. Incorporating myristate-containing lipids can modulate the physicochemical properties of the liposomes, such as their stability and drug release profile.
Experimental Protocol: Preparation of Myristate-Containing Liposomes by Thin-Film Hydration
This protocol outlines the preparation of liposomes incorporating a myristate-conjugated lipid.
Materials:
-
Phosphatidylcholine (e.g., egg PC or a synthetic PC)
-
Cholesterol
-
Myristoylated lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphocholine, DMPC)
-
Chloroform or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Rotary evaporator
-
Sonicator (bath or probe type) or extruder
-
Round bottom flask
Procedure:
-
Dissolve the desired lipids (phosphatidylcholine, cholesterol, and the myristoylated lipid) in chloroform or a chloroform/methanol mixture in a round bottom flask. The molar ratio of the lipids will depend on the desired properties of the liposomes.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Further dry the lipid film under a stream of nitrogen and then under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer (e.g., PBS) and gently agitating the flask. The buffer should be pre-warmed to a temperature above the phase transition temperature of the lipid with the highest melting point.
-
The resulting suspension of multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) by sonication or extrusion through polycarbonate membranes of a defined pore size.
-
The final liposome (B1194612) suspension can be purified from unencapsulated material by dialysis or size exclusion chromatography.[1]
Conclusion
Myristoyl chloride is a highly valuable and reactive chemical tool for researchers across various disciplines. Its ability to introduce the myristoyl moiety enables the synthesis of a wide array of molecules with tailored properties, from biologically active amides and esters to functionalized polymers and lipid-based drug delivery systems. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. The experimental protocols and workflows provided in this guide offer a practical foundation for researchers looking to incorporate myristoyl chloride into their synthetic and analytical methodologies.
References
- 1. Terpene-loaded Liposomes and Isopropyl Myristate as Chemical Permeation Enhancers Toward Liposomal Gene Delivery in Lung Cancer cells; A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Assay of Myristoyl-CoA:Protein N-Myristoyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Myristoylation and Membrane Binding Regulate c-Src Stability and Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resumen de N-Myristoylation-Dependent c-Src Interactions - Dialnet [dialnet.unirioja.es]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Myristoylation - Wikipedia [en.wikipedia.org]
- 9. Src family kinase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
